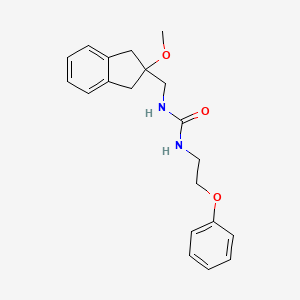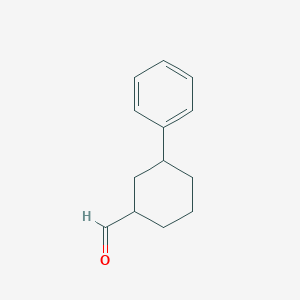
N,N-DIMETHYLQUINAZOLIN-4-AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-DIMETHYLQUINAZOLIN-4-AMINE is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYLQUINAZOLIN-4-AMINE typically involves the reaction of N’-(substituted-2-cyanophenyl)-N,N-dimethyl-formamidine derivatives with dialkyl amino (phenyl) in a solvent mixture of isopropanol and acetic acid under microwave irradiation at 100°C and 100 psi . This method yields a variety of quinazoline compounds, including this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted reactions and metal-catalyzed reactions are common in the large-scale synthesis of quinazoline derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-DIMETHYLQUINAZOLIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolin-4-ones.
Reduction: Reduction reactions can convert quinazolin-4-ones back to this compound.
Substitution: Substitution reactions involving halogenated quinazoline derivatives can yield this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated quinazoline derivatives react with amines under basic conditions to form this compound.
Major Products Formed
The major products formed from these reactions include quinazolin-4-ones and various substituted quinazoline derivatives .
Applications De Recherche Scientifique
N,N-DIMETHYLQUINAZOLIN-4-AMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: This compound has shown potential as an antimicrobial and biofilm inhibition agent.
Mécanisme D'action
The mechanism of action of N,N-DIMETHYLQUINAZOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR) kinase, which is overexpressed in many cancers . This inhibition leads to the induction of apoptosis in cancer cells, making it a promising anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-phenylquinazolin-4-amine: Another quinazoline derivative with similar biological activities.
Quinazolin-4-ones: Compounds that can be synthesized from N,N-DIMETHYLQUINAZOLIN-4-AMINE through oxidation reactions.
Uniqueness
This compound is unique due to its high blood-brain barrier penetration and potent apoptosis-inducing properties . This makes it a valuable compound in the development of anticancer therapies.
Propriétés
IUPAC Name |
N,N-dimethylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13(2)10-8-5-3-4-6-9(8)11-7-12-10/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOSZUPNBFLYCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-dimethyl-4-(3-{[6-(methylsulfanyl)pyrimidin-4-yl]methyl}-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B2522426.png)



![1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B2522438.png)
![2-(1,2-benzoxazol-3-yl)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2522439.png)


![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2522442.png)
![5-chloro-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2522443.png)

